![molecular formula 2C17H23NO3.H2O4S.2H2O B194442 Atropine, sulfate (2:1), dihydrate CAS No. 73791-47-6](/img/structure/B194442.png)
Atropine, sulfate (2:1), dihydrate
Overview
Description
Atropine is a muscarinic antagonist used to treat poisoning by muscarinic agents, including organophosphates and other drugs . It is an alkaloid originally synthesized from Atropa belladonna . It is a racemic mixture of d-and l-hyoscyamine, of which only l-hyoscyamine is pharmacologically active . Atropine is generally available as a sulfate salt and can be administered by various methods .
Synthesis Analysis
Atropine has been synthesized in a continuous-flow process that features an unusual hydroxymethylation and separation of several byproducts with high structural similarity to atropine . A one-pot process for the synthesis of atropine has also been described, providing a high yield and suitable for preparing commercial scale batches of atropine .
Molecular Structure Analysis
The molecular structure of Atropine sulfate (2:1), dihydrate is represented by the chemical formula C34H50N2O11S . Its molecular weight is 694.833 .
Chemical Reactions Analysis
Atropine undergoes degradation in an aqueous solution, producing degradation products and additional by-products . The degradation pathways of atropine have been studied using reversed-phase high-performance liquid chromatography .
Physical And Chemical Properties Analysis
Atropine sulfate eye drops at concentrations of 0.1, 1.0, 2.5, and 5.0 mg/mL diluted using 0.9% NaCl and stored in polyethylene eyedropper bottles were found to be physiologically stable with no obvious physical property change during six months of experimental observations .
Scientific Research Applications
Medicine and Ophthalmology
Atropine is an extremely potent poison and, as a medicine, was widely used in ancient times . Today it is still an essential drug in today’s medicine and in ophthalmology . The production of atropine-sulfate made clinical application possible .
Anticholinergic Effect
Atropine has been highlighted because of its anticholinergic effect . This effect is crucial in various medical treatments and procedures.
Contamination in Foodstuffs
Atropine has been found as a contaminant in foodstuffs . Therefore, using an accurate and sensitive method for its determination is crucial in human health and food safety .
Swift Quantification
A novel spectrophotometric method was suggested for the swift quantification of atropine . This method is based on the formation of red ion-pair complexes between the drugs and the cyanidin reagent extracted from red cabbage .
Quality and Safety of Foods and Drugs
One of the most pressing issues in the world today is the quality and safety of foods and drugs . Atropine is investigated as a substance with dual properties .
Synthesis of Apoatropine
Apoatropine was synthesized starting from atropine sulfate . This synthesis process is crucial in the production of certain pharmaceutical products.
Mechanism of Action
Atropine is a competitive, reversible antagonist of muscarinic receptors that blocks the effects of acetylcholine and other choline esters . It has a variety of therapeutic applications, including pupil dilation and the treatment of anticholinergic poisoning and symptomatic bradycardia in the absence of reversible causes .
Future Directions
Atropine sulfate carries FDA indications for cycloplegia, mydriasis, and penalization of the healthy eye in the treatment of amblyopia . It is used in individuals from three months of age or greater . The future directions of Atropine, sulfate (2:1), dihydrate are not explicitly mentioned in the retrieved papers.
properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSVDJUWKSRQMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73791-47-6 | |
Record name | Atropine, sulfate (2:1), dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073791476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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